molecular formula C21H22ClN3O3 B7723796 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B7723796
M. Wt: 399.9 g/mol
InChI Key: PLOBHGLVRWMEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves multiple steps. One common method includes the use of a five-component cascade reaction. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence involves N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . Industrial production methods often involve similar multi-step synthesis processes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Compared to these compounds, 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has unique structural features that may confer distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

1-[[6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-17-4-2-3-15(11-17)20-18(25-12-16(22)5-6-19(25)23-20)13-24-9-7-14(8-10-24)21(26)27/h2-6,11-12,14H,7-10,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOBHGLVRWMEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.